molecular formula C12H9N3O B8512572 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine

6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8512572
M. Wt: 211.22 g/mol
InChI Key: GAMJQSLUWWEVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrrolo and pyrimidine rings, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with various reagents. For instance, the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol can yield the desired compound . The reaction conditions often include the use of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of these reactions is facilitated by the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF . The reaction conditions are typically mild, often carried out at room temperature.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to its phenyl substitution at the 6-position, which can enhance its biological activity and specificity compared to other similar compounds . This substitution can also influence the compound’s chemical reactivity and interaction with molecular targets.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H9N3O/c16-12-9-6-10(8-4-2-1-3-5-8)15-11(9)13-7-14-12/h1-7H,(H2,13,14,15,16)

InChI Key

GAMJQSLUWWEVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O

Origin of Product

United States

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